5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine

Lipophilicity Steric parameter Drug design

For medicinal chemistry teams optimizing ATP-competitive kinase inhibitors (FAK, Trk, CDK2), sourcing the correct N1-alkyl pyrazolylaminopyridine intermediate is critical-even single-carbon alterations to the pyrazole N1 chain produce measurable shifts in target binding and selectivity that preclude casual substitution. - The n-propyl chain's estimated clogP of ~2.0 and CMR of ~71 cm³/mol provide hydrophobic pocket complementarity not attainable with methyl (clogP ~1.0) or ethyl (clogP ~1.5) analogs. - Linear n-propyl geometry permits conformational sampling that differs fundamentally from the rotationally constrained isopropyl isomer, enabling differential entropic penalties for TrkA/TrkB or CDK2/CDK1 selectivity. - Published cell-based COX-2 inhibition data for N1-propyl derivatives show IC₅₀ values of 29-840 nM, whereas N1-unsubstituted or N1-methyl congeners are inactive (>10 µM).

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B12084139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)C2=CN=C(C=C2)N
InChIInChI=1S/C11H14N4/c1-2-5-15-8-10(7-14-15)9-3-4-11(12)13-6-9/h3-4,6-8H,2,5H2,1H3,(H2,12,13)
InChIKeyRDNDGUNPWRUUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine – Structural Identity and Kinase Scaffold Class


5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS 1248434-40-3) is a heterocyclic aromatic amine composed of a 2-aminopyridine core linked at the 5-position to a 1-propyl-1H-pyrazole ring . With molecular formula C₁₁H₁₄N₄ and molecular weight 202.26 g/mol, it belongs to the pyrazolylaminopyridine class, a scaffold family extensively claimed in patents as inhibitors of focal adhesion kinase (FAK), tropomyosin-related kinases (Trk), and cyclin-dependent kinases (CDKs) [1]. The compound serves as a modular intermediate for developing kinase inhibitors, where the n-propyl substituent on the pyrazole N1 position distinguishes it from methyl, ethyl, and isopropyl analogs in terms of lipophilicity, steric profile, and conformational flexibility [2].

1
Scaffold Family
Pyrazolylaminopyridine kinase inhibitor intermediate
FAK, Trk, CDK patent-class scaffold
2
Structural Selection
N1-n-propyl for defined lipophilicity and steric profile
Distinct from methyl, ethyl, isopropyl SAR
3
Workflow Context
Modular intermediate for ATP-competitive inhibitor libraries
Supports kinase selectivity screening studies

Why N1-Propyl Cannot Be Substituted by Methyl, Ethyl, or Isopropyl Analogs


Within the pyrazolylaminopyridine chemotype, even single‑carbon alterations to the N1‑alkyl chain on the pyrazole ring produce measurable shifts in target binding, selectivity, and physicochemical properties that preclude casual substitution [1]. The n‑propyl group confers a distinct combination of hydrocarbon chain length, linear geometry, and rotational freedom that differs from the compact methyl, the intermediate ethyl, and the branched isopropyl substituents . In kinase inhibitor programs, these differences translate into altered complementarity with hydrophobic pockets, changes in ATP‑competitive binding kinetics, and divergent cellular permeability, making each N1‑alkyl variant a non‑interchangeable entity in any structure–activity relationship (SAR) campaign [2].

!
N1-Alkyl chain mismatch
Methyl, ethyl, or isopropyl analogs may shift target binding, selectivity, and permeability profiles relative to n-propyl.
!
Entropy-driven selectivity shift
Linear n-propyl and branched isopropyl are not interchangeable; conformational entropy differences may alter kinase subtype selectivity.
!
Potency context may not transfer
N1-unsubstituted or N1-methyl derivatives lack the functional engagement reported for n-propyl in CDK2/COX-2 studies.

Quantitative Differentiation from Closest N1-Alkyl Analogs


Lipophilicity and Steric Bulk Distinguish n-Propyl from Methyl and Ethyl

The n-propyl substituent on 5-(1-propyl-1H-pyrazol-4-yl)pyridin-2-amine provides an estimated clogP approximately 0.5–1.0 log units higher than the methyl analog and 0.3–0.5 log units higher than the ethyl analog, based on fragment‑based calculations using the Hansch–Leo method [1]. The corresponding molar refractivity (CMR) increases from ~52 cm³/mol (methyl) to ~62 cm³/mol (ethyl) to ~71 cm³/mol (n-propyl), reflecting incremental steric expansion that directly influences occupancy of hydrophobic kinase back pockets . In published FAK inhibitor SAR, even a single methylene unit insertion altered IC₅₀ values by >10‑fold against specific kinase targets, underscoring that the propyl chain is not a trivial extension but a determinant of binding geometry [2].

Lipophilicity & Steric Bulk
Class-level inference
Reported clogP and molar refractivity differentiation
Targetn-propyl clogP ~2.0; CMR ~71 cm³/mol
BaselineMethyl clogP ~1.0; Ethyl ~1.5; CMR 52–62 cm³/mol
ΔclogP ~+1.0 vs. methyl; CMR increment ~+19 cm³/mol
Supports distinct membrane permeability and target pocket compatibility context
Estimated clogP; >10-fold IC₅₀ shifts with single methylene insertion reported in patent SAR
Lipophilicity Steric parameter Drug design

Conformational Flexibility of n-Propyl vs. Isopropyl Affects Binding Entropy

5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine and its isopropyl isomer share identical molecular weight (202.26 g/mol) and heavy‑atom count, yet differ fundamentally in side‑chain topology: linear n‑propyl possesses three rotatable C–C bonds and can adopt extended or folded conformations, whereas isopropyl is branched and rotationally restricted . Molecular mechanics calculations indicate the n‑propyl chain has an estimated conformational entropy penalty upon binding (TΔS_conf) approximately 1.5–2.5 kJ/mol greater than the isopropyl group, which impacts binding free energy and target residence time [1]. In kinase inhibitor programs relying on the pyrazolylaminopyridine scaffold, this conformational difference has been exploited to modulate selectivity between TrkA and TrkB, where the linear n‑alkyl chain favored one subtype over the other [2].

Conformational Entropy
Class-level inference
Linear vs. branched chain binding entropy
TargetTΔS_conf ~4.0–5.5 kJ/mol (n-propyl)
BaselineTΔS_conf ~2.0–3.0 kJ/mol (isopropyl)
ΔTΔS_conf ~+1.5 to +2.5 kJ/mol higher for n-propyl
Divergent binding thermodynamics and selectivity profile; may impact TrkA/TrkB discrimination
Molecular mechanics estimation; identical MW (202.26 Da) but different topology
Conformational analysis Entropy Kinase inhibitor

Patent-Documented Scaffold in CDK2 and COX-2 Inhibitor Programs

The pyrazolylaminopyridine core, exemplified by 5-(1-propyl-1H-pyrazol-4-yl)pyridin-2-amine, is explicitly claimed in patent families as a privileged scaffold for ATP‑competitive kinase inhibition, including CDK2 and FAK [1]. Independent medicinal chemistry campaigns have synthesized and tested N1‑alkyl variants of this scaffold, with the n‑propyl derivative specifically highlighted as a synthetic intermediate yielding low‑nanomolar CDK2 inhibitors (reported IC₅₀ values of 10–100 nM for elaborated analogs) [2]. Parallel work on COX‑2 inhibition has shown that pyrazolylaminopyridine derivatives with an n‑propyl substituent achieve IC₅₀ values in the sub‑micromolar range (29–840 nM) in cell‑based PGE₂ production assays, whereas N1‑unsubstituted or N1‑methyl analogs displayed significantly weaker or no inhibition [3]. These data collectively demonstrate that the n‑propyl substituent is not decorative but a functional requirement for target engagement in these therapeutic programs.

CDK2 & COX-2 Scaffold
Supporting evidence
Patent-documented privileged scaffold activity
Elaborated n-propylCDK2 IC₅₀ 10–100 nM; COX-2 IC₅₀ 29–840 nM
N1-methyl / unsubstitutedCDK2 >1 µM; COX-2 >10 µM or inactive
≥10-fold to >100-fold potency gain with n-propyl
Supports target engagement requirement for n-propyl in lead optimization context
Biochemical CDK2 assay; LPS-stimulated PGE₂ cell-based assay
CDK2 inhibitor COX-2 inhibitor Medicinal chemistry scaffold

Physicochemical Property Differentiation Across N1-Alkyl Series

5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine (MW 202.26, 15 heavy atoms) occupies a distinct position in physicochemical space relative to its closest analogs . Compared to the methyl analog (MW 174.20, 13 heavy atoms), the n‑propyl derivative gains two methylene units (+28.06 Da), crossing the threshold where passive membrane permeability and plasma protein binding begin to shift meaningfully. Relative to the isopropyl isomer (also MW 202.26, 15 heavy atoms), the linear topology reduces molecular cross‑sectional area, which can enhance permeation through narrow kinase hinge‑region channels [1]. The compound possesses two hydrogen‑bond donors (pyridine NH₂) and three hydrogen‑bond acceptors (pyridine N, pyrazole N2, pyrazole N1), a donor/acceptor ratio of 2:3 that aligns with CNS drug‑like chemical space [2].

Physicochemical Space
Supporting evidence
MW 202.26 Da; tPSA ~56 Ų; HBD/HBA 2:3
ΔMW +28 Da vs. methyl; identical tPSA across series
Lead-like chemical space with extended non-polar surface for hydrophobic sub-pocket engagement
RDKit/MOE estimation; CNS drug-like HBD/HBA ratio
Physicochemical properties Lead-likeness Fragment-based screening

Procurement-Relevant Application Scenarios


Kinase Inhibitor Lead Optimization with Defined N1-Alkyl Lipophilicity

Medicinal chemistry teams optimizing ATP‑competitive kinase inhibitors (FAK, Trk, CDK2) can deploy 5-(1-propyl-1H-pyrazol-4-yl)pyridin-2-amine as a late‑stage SAR building block where the n‑propyl chain’s estimated clogP of ~2.0 and CMR of ~71 cm³/mol provide the target hydrophobic pocket complementarity not attainable with methyl (clogP ~1.0) or ethyl (clogP ~1.5) analogs . The compound enables systematic exploration of the lipophilic tolerance of kinase back pockets without introducing the branching complexity of isopropyl [1].

Conformational Selectivity Screening for Kinase Subtype Discrimination

The linear n‑propyl chain of 5-(1-propyl-1H-pyrazol-4-yl)pyridin-2-amine permits conformational sampling that differs fundamentally from the rotationally constrained isopropyl isomer, despite identical molecular weight . This property supports focused library synthesis aimed at exploiting differential entropic penalties to achieve TrkA/TrkB or CDK2/CDK1 selectivity, as documented in pyrazolylaminopyridine patent families [1].

COX-2 Inhibitor Fragment Elaboration

Published cell‑based COX‑2 inhibition data for pyrazolylaminopyridine derivatives bearing an N1‑propyl substituent demonstrate IC₅₀ values in the 29–840 nM range, whereas N1‑unsubstituted or N1‑methyl congeners are inactive or >10 µM . Procurement of the n‑propyl building block is essential for replicating and extending this SAR, enabling further elaboration toward selective COX‑2 inhibitors with potential anti‑inflammatory applications [1].

Physicochemical Property-Driven Fragment Library Design

With molecular weight 202.26 Da, tPSA ~56 Ų, and a favorable 2:3 hydrogen‑bond donor/acceptor ratio, 5-(1-propyl-1H-pyrazol-4-yl)pyridin-2-amine sits within lead‑like chemical space . Its higher MW and extended alkyl chain, relative to the methyl (174.20 Da) and ethyl (188.23 Da) analogs, make it the preferred choice for fragment‑growing strategies where additional non‑polar surface area is required to engage distal hydrophobic sub‑pockets while maintaining CNS‑compatible physicochemical properties [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N1-alkyl lipophilicity and steric profile
Hydrophobic back-pocket complementarity context
Kinase subtype selectivity screening
Linear chain conformational flexibility
Entropy-driven Trk isoform discrimination context
COX-2 inhibitor fragment elaboration
N1-propyl functional requirement for target engagement
Cell-based PGE₂ inhibition endpoint review
Fragment library design
Lead-like MW, tPSA, and HBD/HBA ratio
CNS-compatible physicochemical property review

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